

# A comparative study of the seizure risk associated with Tramadol and other opioids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Trametol |           |
| Cat. No.:            | B1247157 | Get Quote |

# A Comparative Analysis of Seizure Risk: Tramadol Versus Other Opioids

For Immediate Release: December 14, 2025

This guide offers a detailed comparison of the seizure risk associated with tramadol and other commonly prescribed opioids, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of current clinical and preclinical data, aiming to provide an objective overview to inform further research and development in pain management therapeutics.

Tramadol, a synthetic opioid, presents a unique pharmacological profile, acting as both a weak  $\mu$ -opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] This dual mechanism of action, while contributing to its analgesic efficacy, is also implicated in its distinct adverse effect profile, most notably an increased risk of seizures compared to traditional opioids.[1][3]

# **Quantitative Analysis of Seizure Incidence**

The following table summarizes the available quantitative data on the incidence of seizures associated with tramadol and provides a comparative perspective with other opioids. It is important to note that direct head-to-head comparative studies for seizure risk across all major opioids are limited. The data for tramadol is derived from a systematic review and meta-







analysis, providing a robust evidence base.[4] Comparative data for other opioids is less comprehensive and often derived from observational studies or case reports.



| Opioid                  | Seizure<br>Incidence/Risk                                                                                                       | Patient<br>Population                       | Study Type              | Source(s) |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|-------------------------|-----------|
| Tramadol                | 3% (95% CI: 2-<br>3%)                                                                                                           | Therapeutic<br>Dosage                       | Meta-analysis           | [4][5]    |
| 37% (95% CI:<br>12-62%) | Abusers                                                                                                                         | Meta-analysis                               | [4][5]                  |           |
| 38% (95% CI:<br>27-49%) | Poisoning/Overd ose                                                                                                             | Meta-analysis                               | [4][5]                  |           |
| Codeine                 | Reference for comparison                                                                                                        | General Patient<br>Population               | Nested Case-<br>Control | [6][7]    |
| Tramadol vs.<br>Codeine | OR 1.41 (95%<br>CI: 1.11-1.79) for<br>seizure requiring<br>hospital visit                                                       | General Patient<br>Population               | Nested Case-<br>Control | [6][7]    |
| Morphine                | Proconvulsant effects at high doses, anticonvulsant at low doses. Neuroexcitatory metabolites (M3G) may contribute to seizures. | Animal studies,<br>Clinical<br>observations | Review,<br>Experimental | [8][9]    |



| Oxycodone | May increase seizure frequency in patients with seizure disorders. Case reports of seizures at therapeutic doses. | Patients with epilepsy, Case reports   | Clinical<br>guidance, Case<br>study | [10][11] |
|-----------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------|-------------------------------------|----------|
| Fentanyl  | Can evoke electrical seizure activity, particularly in patients with epilepsy. Risk increases with high doses.    | Patients with epilepsy, Animal studies | Clinical study,<br>Review           | [12]     |

Note: OR = Odds Ratio; CI = Confidence Interval. The data for morphine, oxycodone, and fentanyl are largely qualitative or from preclinical studies, and direct incidence rates in the general population are not well-established.

# Signaling Pathways in Tramadol-Induced Seizures

The proconvulsant effect of tramadol is multifactorial, involving a complex interplay of several neurotransmitter systems. Unlike traditional opioids that primarily act on opioid receptors, tramadol's seizuregenic potential is significantly influenced by its impact on monoaminergic pathways and its modulation of inhibitory and excitatory neurotransmission.





Click to download full resolution via product page

**Figure 1.** Signaling pathways of tramadol-induced seizure risk.

# **Experimental Protocols for Assessing Seizure Liability**

Preclinical assessment of seizure liability is a critical component of drug development. The following outlines a typical experimental workflow for evaluating the proconvulsant potential of an opioid using a rodent model.

## Pentylenetetrazole (PTZ) Seizure Threshold Test

This model is widely used to determine a compound's effect on the seizure threshold.

- 1. Animal Model:
- Species: Male Wistar rats or Swiss albino mice.
- Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.



- Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
- 2. Experimental Groups:
- Control Group: Receives the vehicle (e.g., saline).
- Test Groups: Receive varying doses of the test opioid (e.g., tramadol, morphine).
- Positive Control: A known proconvulsant drug can be used for model validation.
- 3. Drug Administration:
- The test opioid or vehicle is administered via a clinically relevant route (e.g., intraperitoneal, oral).
- A predetermined pretreatment time is allowed for the drug to reach peak plasma concentrations.
- 4. PTZ Infusion:
- A solution of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is infused at a constant rate into a tail vein.
- The infusion continues until the onset of a defined seizure endpoint.
- 5. Seizure Assessment:
- Endpoints: The primary endpoints are the latency to and the dose of PTZ required to induce the first myoclonic twitch and generalized clonic-tonic seizures.
- Observation: Animals are closely observed for the characteristic signs of seizure activity.
- 6. Data Analysis:
- The seizure threshold is calculated as the total amount of PTZ infused (in mg/kg) to elicit the seizure endpoint.



Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the seizure
threshold between the control and test groups. A significant reduction in the PTZ dose
required to induce seizures in the test group indicates a proconvulsant effect of the opioid.



Click to download full resolution via product page

**Figure 2.** Experimental workflow for PTZ seizure threshold test.



### Conclusion

The available evidence strongly suggests that tramadol carries a higher risk of seizures compared to traditional opioids, particularly at supratherapeutic doses and in individuals with predisposing factors. This elevated risk is attributed to its unique dual mechanism of action involving both opioid and monoaminergic systems. For researchers and drug development professionals, these findings underscore the importance of careful consideration of the neuroexcitatory potential of novel analgesic compounds. Further head-to-head clinical studies are warranted to more precisely quantify the comparative seizure risk across the spectrum of opioid analgesics to better inform clinical practice and future drug design.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. innovationscns.com [innovationscns.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Investigation of the Mechanisms of Tramadol-Induced Seizures in Overdose in the Rat PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Verification of the seizure liability of compounds based on their in vitro functional activity in cultured rat cortical neurons and co-cultured human iPSC-derived neurons with astrocytes and in vivo extrapolation to cerebrospinal fluid concentration | Axion Biosystems [axionbiosystems.com]
- 9. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Risk of Seizure Associated With Concomitant Use of Tramadol and Antidepressants in Older Nursing Home Residents PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study of the seizure risk associated with Tramadol and other opioids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247157#a-comparative-study-of-the-seizure-risk-associated-with-tramadol-and-other-opioids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com